CCT367766

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

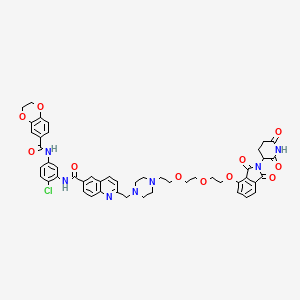

CCT367766 is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amides, ethers, and quinoline derivatives, which contribute to its unique chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CCT367766 typically involves multi-step organic synthesis. The process may include:

- Formation of the quinoline core through cyclization reactions.

- Introduction of the piperazine moiety via nucleophilic substitution.

- Coupling of the dioxine and piperidine derivatives through amide bond formation.

- Final chlorination step to introduce the chloro substituent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Análisis De Reacciones Químicas

Types of Reactions

CCT367766 can undergo various chemical reactions, including:

Oxidation: Potential oxidation of the quinoline ring or the piperidine moiety.

Reduction: Reduction of the amide groups to amines.

Substitution: Nucleophilic substitution reactions at the chloro substituent.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce secondary amines.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Exploring its use as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of CCT367766 likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups may enable it to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

CCT367766: Similar compounds may include other quinoline derivatives, piperazine-containing molecules, and dioxine-based compounds.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings, potentially leading to unique chemical and biological properties.

Actividad Biológica

CCT367766 is a chemical probe developed for the purpose of targeting the pirin protein, which is implicated in various biological processes but lacks a well-defined enzymatic function. This compound has garnered attention due to its role in the emerging field of PROteolysis TArgeting Chimeras (PROTACs), which utilize targeted protein degradation as a therapeutic strategy. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Overview of this compound

This compound is characterized as a heterobifunctional protein degradation probe designed to engage the pirin protein. The design strategy involved optimizing linker properties and physicochemical characteristics to enhance target engagement within living cells. The compound was synthesized through iterative cycles, demonstrating significant activity against the target protein.

This compound operates through the following mechanisms:

- Target Engagement : It binds to pirin, facilitating its ubiquitination by recruiting E3 ligases, leading to proteasomal degradation.

- Cellular Activity : The compound has been shown to effectively reduce pirin levels in various cell types, confirming its capability to modulate target protein expression.

Target Engagement Confirmation

A study demonstrated that this compound effectively engages pirin in living cells. Using whole proteome mass spectrometry, researchers identified that treatment with this compound resulted in a statistically significant reduction (2.3-fold) of pirin levels compared to control samples (p(adj) = 1.4 × 10⁻⁴) .

Efficacy in Cellular Models

This compound was evaluated in SK-OV-3 cells, where it exhibited potent degradation of pirin at concentrations as low as 50 nM. This concentration was sufficient to induce significant changes in protein expression profiles within a short treatment window .

Table 1: Summary of Key Findings on this compound

Case Study 1: Development and Optimization

In the development of this compound, researchers employed a systematic approach focusing on linker design and physicochemical properties. The optimization process was crucial for enhancing the compound's efficacy and selectivity towards pirin, ultimately leading to its successful application as a chemical probe in cellular environments .

Case Study 2: Comparative Analysis with Other PROTACs

This compound's performance was compared with other PROTACs targeting different proteins. The results indicated that while many PROTACs require higher concentrations for effective degradation, this compound demonstrated superior potency and selectivity at lower doses, highlighting its potential as a therapeutic agent against noncatalytic targets .

Propiedades

IUPAC Name |

N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H48ClN7O11/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFXVOSCUJQYET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H48ClN7O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

946.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.